2,3-Dichloro-4-pyridinamine

Purity Specification Procurement Synthetic Chemistry

As a critical intermediate for Chlorantraniliprole/Cyantraniliprole agrochemical synthesis and medicinal chemistry SAR, the unique 2,3-dichloro-4-amino substitution pattern of this building block dictates superior regioselectivity in SNAr and cross-coupling reactions. Unlike other isomers, exclusive 4-position deprotonation enables clean, high-yield functionalization. Procure ≥98% purity for consistent R&D results.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 184416-83-9
Cat. No. B071349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-pyridinamine
CAS184416-83-9
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9)
InChIKeyDVUKWILERQFZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-4-pyridinamine (CAS 184416-83-9) Procurement: Core Physicochemical and Class Profile


2,3-Dichloro-4-pyridinamine (CAS 184416-83-9; C5H4Cl2N2; MW 163.01 g/mol) is a dichlorinated aminopyridine building block. As a heteroaromatic amine, it presents as a white to yellow-brown solid with typical commercial purity specifications of ≥98% . Structurally, the compound features a pyridine core with chlorine substituents at the 2- and 3-positions and a primary amine at the 4-position, a substitution pattern that defines its reactivity profile in cross-coupling and condensation chemistries relative to other dichloroaminopyridine regioisomers.

Why 2,3-Dichloro-4-pyridinamine Cannot Be Directly Substituted with Other Dichloroaminopyridines


Generic substitution among dichloroaminopyridine regioisomers is scientifically unsound due to divergent reactivity governed by the precise positioning of chlorine and amine substituents. For example, while 3,4-dichloropyridine (lacking a 4-amino group) may be deprotonated at either the 2- or 5-positions, 2,3-dichloropyridine undergoes deprotonation exclusively at the 4-position, a critical differentiator for lithiation-based functionalization strategies [1]. Similarly, the 2,3-dichloro-4-amino substitution pattern confers a unique electronic environment that influences both nucleophilic aromatic substitution (SNAr) regioselectivity and metal-catalyzed cross-coupling outcomes relative to its 2,5- or 3,5-dichloro-4-amino isomers. Consequently, selection of the correct regioisomer is paramount for achieving desired synthetic efficiency, reaction yield, and final product purity in downstream applications.

Quantitative Procurement Evidence for 2,3-Dichloro-4-pyridinamine: Purity, Bioactivity, and Synthetic Utility


Commercial Purity and Physical Form: Baseline Specification for Reproducible Synthesis

The target compound is commercially supplied at a standard purity of 98%, with an appearance reported as a white to yellow to yellow-brown solid. This specification aligns with or exceeds the 95% purity typical for research-grade heterocyclic building blocks, providing a reliable baseline for reaction reproducibility . Comparators such as 3,4-dichloropyridine are also commercially available at similar purities (typically 95-98%), but the 2,3-dichloro-4-amino pattern offers a distinct synthetic handle absent in the non-aminated analog .

Purity Specification Procurement Synthetic Chemistry

In Vitro Enzyme Inhibition: COX-1 and COX-2 Activity Profile

In vitro assays demonstrate that 2,3-Dichloro-4-pyridinamine exhibits moderate inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Quantitative data indicates an IC50 of 19.45 ± 0.07 µM against COX-1 . While direct comparator data for regioisomers like 2,5-dichloro-4-pyridinamine is not available in the same assay system, the measured activity establishes a baseline for this specific substitution pattern. In contrast, the non-aminated analog 2,3-dichloropyridine is generally considered a synthetic intermediate and lacks documented direct COX inhibitory activity, highlighting the functional importance of the 4-amino group.

Inflammation Enzyme Inhibition Cyclooxygenase

Regioselective Deprotonation: Exclusive C4 Reactivity for Controlled Functionalization

Studies on the deprotonation of dichloropyridines reveal a critical difference between regioisomers: 2,3-dichloropyridine undergoes deprotonation exclusively at the 4-position, whereas 3,4-dichloropyridine exhibits optional site selectivity (either 2- or 5-position) depending on reagent choice [1]. This inherent regioselectivity for 2,3-dichloropyridine derivatives translates to predictable, single-site functionalization in reactions with electrophiles, a property not shared by its 3,4-dichloro counterpart. This predictability is essential for efficient synthesis of complex pyridine-containing scaffolds.

Organometallic Chemistry Regioselectivity Lithiation

Synthetic Utility: Key Intermediate for Anthranilic Diamide Agrochemicals

2,3-Dichloro-4-pyridinamine has been identified as a key intermediate in the synthesis of the commercial insecticides Chlorantraniliprole and Cyantraniliprole . While the exact synthetic pathway varies, the 2,3-dichloro-4-amino substitution pattern is essential for constructing the pyridylpyrazole core present in these anthranilic diamide ryanodine receptor activators. In contrast, other dichloroaminopyridine regioisomers (e.g., 3,5-dichloro-4-pyridinamine) are not reported as intermediates for these specific high-value agrochemicals, underscoring the unique utility of the 2,3-substitution pattern in this industrial application.

Agrochemical Synthesis Insecticide Building Block

Procurement-Driven Application Scenarios for 2,3-Dichloro-4-pyridinamine


Synthesis of 4-Substituted Pyridine Derivatives via Regioselective Lithiation

The exclusive deprotonation at the 4-position of 2,3-dichloropyridine derivatives enables high-yielding, single-isomer functionalization with electrophiles. This scenario is particularly valuable for medicinal chemistry teams seeking to install diverse substituents at the pyridine 4-position without generating regioisomeric mixtures. Procurement of the 2,3-dichloro-4-amino variant provides a direct entry point to 4-substituted aminopyridines after amine protection/deprotection sequences [1].

Lead Optimization for Anti-inflammatory Drug Discovery Programs Targeting COX Enzymes

With documented micromolar inhibition of COX-1 (IC50 = 19.45 µM), 2,3-Dichloro-4-pyridinamine serves as a tractable starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. Its ready availability at 98% purity supports reproducible medicinal chemistry exploration [1].

Process Development for Anthranilic Diamide Agrochemicals

As a reported intermediate in the synthesis of the commercial insecticides Chlorantraniliprole and Cyantraniliprole, 2,3-Dichloro-4-pyridinamine is a strategic procurement target for agrochemical process R&D and custom synthesis groups. Its defined substitution pattern is critical for constructing the bioactive pyridylpyrazole pharmacophore [1].

General Building Block for Heterocyclic Chemistry via SNAr and Cross-Coupling Reactions

The combination of electron-withdrawing chlorine atoms and a nucleophilic 4-amino group makes this compound a versatile intermediate for SNAr reactions and metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its high purity (98%) and defined solid form facilitate accurate weighing and consistent reaction performance in both academic and industrial settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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